Propyne-3,3,3-d1

Descripción general

Descripción

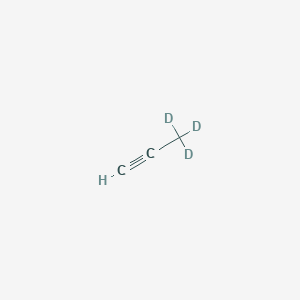

It has the molecular formula C₃HD₃ and a molecular weight of 43.0823 g/mol . This compound is characterized by the presence of a triple bond between the first and second carbon atoms, with the third carbon atom bonded to three deuterium atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Propyne-3,3,3-d1 can be synthesized through the deuteration of propyne. One common method involves the reduction of 1-propanol, allyl alcohol, or acetone vapors over magnesium in the presence of deuterium gas . The reaction conditions typically require a controlled environment to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods: On an industrial scale, this compound can be produced using similar methods but with enhanced efficiency and yield. The process involves the catalytic deuteration of propyne using deuterium gas under high pressure and temperature conditions. The use of catalysts such as palladium or platinum can facilitate the reaction and improve the overall yield.

Análisis De Reacciones Químicas

Types of Reactions: Propyne-3,3,3-d1 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form propyne oxide or other oxygenated derivatives.

Reduction: The compound can be reduced to form propane-3,3,3-d1.

Substitution: this compound can undergo substitution reactions where the deuterium atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

Oxidation: Propyne oxide, acetone-d3.

Reduction: Propane-3,3,3-d1.

Substitution: Halogenated propyne derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1.1. Isotopic Labeling in Organic Chemistry

Propyne-3,3,3-d1 is utilized as a labeling agent in organic synthesis. The presence of deuterium allows researchers to track the pathways of chemical reactions through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. This isotopic labeling is particularly useful in studying reaction mechanisms and kinetics due to the subtle differences in vibrational frequencies between hydrogen and deuterium.

1.2. Synthesis of Complex Molecules

The compound serves as a building block in the synthesis of more complex organic molecules. Its reactivity can be harnessed in various coupling reactions, such as Sonogashira coupling, where it can react with aryl halides to form substituted alkynes. This application is crucial for developing pharmaceuticals and other fine chemicals.

Material Science

2.1. Gas Separation Membranes

this compound has been investigated for its potential use in gas separation technologies. Research indicates that its unique molecular properties can enhance the performance of membranes designed to selectively separate gases based on size and reactivity. Studies have shown that incorporating deuterated compounds can affect the permeability and selectivity of membranes used for separating hydrogen from other gases .

| Material | Application | Performance Metrics |

|---|---|---|

| Gas Separation Membranes | Hydrogen purification | Enhanced selectivity |

| Catalytic Materials | Catalysis in organic reactions | Improved reaction rates |

Analytical Chemistry

3.1. Mass Spectrometry

In mass spectrometry, this compound serves as an internal standard due to its known isotopic distribution. The use of deuterated standards improves the accuracy of quantitative analyses by compensating for variations in ionization efficiency between different compounds.

3.2. NMR Spectroscopy

The compound's deuterium content allows for enhanced resolution in NMR spectra, facilitating the study of molecular dynamics and interactions in complex mixtures. This capability is particularly valuable in characterizing reaction intermediates and products.

Case Study 1: Reaction Mechanism Studies

A study conducted on the reaction kinetics of this compound with various electrophiles demonstrated its utility in elucidating reaction pathways through kinetic isotope effects (KIE). The results indicated that the C-D bond cleavage occurs with a different activation energy compared to C-H bonds, providing insights into the transition states involved .

Case Study 2: Development of Catalytic Processes

Research at Hokkaido University highlighted the use of this compound in developing heterogeneous catalysts for CO₂ conversion processes. The incorporation of deuterated compounds was shown to enhance catalyst stability and selectivity towards desired products through molecular-level design strategies .

Mecanismo De Acción

The mechanism of action of propyne-3,3,3-d1 involves its interaction with various molecular targets and pathways. In chemical reactions, the presence of deuterium can influence the reaction kinetics and pathways due to the isotope effect. This can result in different reaction rates and product distributions compared to non-deuterated propyne .

Comparación Con Compuestos Similares

Propyne (C₃H₄): The non-deuterated form of propyne.

Propyne-d4 (C₃D₄): A fully deuterated variant of propyne.

Comparison:

Propyne-3,3,3-d1 vs. Propyne: this compound has one deuterium atom, which can affect its chemical properties and reaction kinetics compared to propyne.

This compound vs. Propyne-d4: this compound has three deuterium atoms, whereas propyne-d4 has four. This difference in deuterium content can lead to variations in their physical and chemical properties.

This compound is a unique compound with distinct properties and applications, making it valuable in various fields of scientific research and industry.

Actividad Biológica

Propyne-3,3,3-d1 (CAS Registry Number: 13025-73-5) is a deuterated form of propyne, a simple alkyne. This compound has garnered interest in various fields, including organic chemistry and potential biological applications. This article reviews the biological activity of this compound, synthesizing findings from diverse studies.

This compound has the molecular formula and a molecular weight of 43.0823 g/mol. The compound's structure is characterized by a triple bond between carbon atoms and the presence of deuterium isotopes which can influence its reactivity and biological interactions compared to its non-deuterated counterpart .

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests potential applications in medicinal chemistry and biochemistry. The following sections explore specific activities observed in studies involving this compound or its analogs.

Antimicrobial Activity

In a study evaluating the biological activity of various substituted salicylanilides, it was noted that compounds with similar structural features to this compound exhibited significant antimicrobial properties. These compounds were tested against mycobacterial and bacterial strains, showing activity comparable to established antibiotics such as isoniazid and ciprofloxacin . This suggests that this compound might possess similar properties based on structural analogies.

Cytotoxicity Studies

The cytotoxic effects of related compounds were assessed in vitro against human cell lines. While some derivatives showed minimal anti-proliferative activity (indicating low cytotoxicity), it remains unclear how this compound itself would perform in such assays. The structure-activity relationship (SAR) indicates that modifications to the core structure can significantly alter biological outcomes .

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Salicylanilide 1 | Antimicrobial | 150 | |

| Salicylanilide 2 | Antimicrobial | 331.4 | |

| Propyne Analog | Proposed Antimicrobial | TBD |

Note: TBD indicates that specific data for this compound is not yet available.

Spectroscopic Studies

Overtone spectroscopy studies have been conducted on propyne and its isotopologues to understand their vibrational characteristics better. These studies provide insights into the molecular interactions that may be relevant for biological activity . The vibrational overtone spectra reveal how structural features influence reactivity and potential interactions with biological macromolecules.

Pharmacokinetics and Metabolism

Although specific pharmacokinetic data for this compound are sparse, the deuteration may affect its metabolic stability compared to non-deuterated forms. Deuterated compounds often exhibit altered metabolic pathways due to the kinetic isotope effect, which can lead to prolonged circulation times in biological systems .

Propiedades

IUPAC Name |

3,3,3-trideuterioprop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4/c1-3-2/h1H,2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWATHDPGQKSAR-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70156422 | |

| Record name | Propyne-3,3,3-d1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

43.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13025-73-5 | |

| Record name | Propyne-3,3,3-d1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013025735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyne-3,3,3-d1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13025-73-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.